REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[OH:14])[CH2:3][CH2:2]1.[Br:15]N1C(=O)CCC1=O>CN(C=O)C>[Br:15][C:11]1[CH:12]=[CH:13][C:8]([NH:7][CH:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)=[C:9]([OH:14])[CH:10]=1
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0.669 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
was washed with an aqueous saturated NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica gel; DCM/EtOAc 8:2 as eluent)
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)O)NC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.433 g | |
YIELD: PERCENTYIELD | 46.6% | |
YIELD: CALCULATEDPERCENTYIELD | 46.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |